4-(4-sulfophenyl)benzoic Acid
Description
Properties
IUPAC Name |
4-(4-sulfophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5S/c14-13(15)11-3-1-9(2-4-11)10-5-7-12(8-6-10)19(16,17)18/h1-8H,(H,14,15)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWULGFUNKQJPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409245 | |
| Record name | [1,1'-Biphenyl]-4-carboxylicacid, 4'-sulfo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114879-31-1 | |
| Record name | [1,1'-Biphenyl]-4-carboxylicacid, 4'-sulfo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thioether Intermediate Synthesis
The most widely documented route involves synthesizing a methylthio-substituted benzoic acid derivative, followed by oxidation to the sulfonic acid. As described in Patent CN105646356A, 4-trifluoromethyl-2-methylthio-benzoic acid serves as a key intermediate. The methylthio group (-SMe) is introduced via nucleophilic substitution using sodium methanethiolate or analogous reagents. For example, 4-chloro-3-nitrobenzotrifluoride reacts with methyl mercaptan in the presence of triethylamine to yield the thioether intermediate.
Oxidation to Sulfonic Acid
Hydrogen peroxide (H₂O₂) in acidic or basic media converts thioethers to sulfonic acids. In Embodiment 8 of the same patent, 4-trifluoromethyl-2-methylthio-benzoic acid methyl ester undergoes hydrolysis with NaOH, followed by oxidation with 40% H₂O₂ at 60°C to yield 4-trifluoromethyl-2-sulfobenzoic acid in 92% purity. Critical parameters include:
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Temperature : 60–80°C optimal for complete oxidation
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H₂O₂ concentration : 30–40% minimizes side reactions
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Reaction time : 2–4 hours for full conversion
Direct Sulfonation of Benzoic Acid Derivatives
Electrophilic Aromatic Sulfonation
Direct sulfonation of pre-functionalized benzoic acids using fuming sulfuric acid (H₂SO₄·SO₃) remains a classical approach. However, regioselectivity challenges arise due to competing meta-directed sulfonation. Patent CN105646356A addresses this by employing directed ortho-metalation strategies. For instance, a trifluoromethyl group at the para position directs sulfonation to the ortho position via steric and electronic effects.
Microwave-Assisted Sulfonation
Multi-Step Catalytic Methods
Chloride-Mediated Activation
Patent CN105646356A highlights the use of thionyl chloride (SOCl₂) to activate carboxylic acids prior to sulfonation. In Embodiment 10 , 4-trifluoromethyl-2-thiamphenicol benzoic acid reacts with SOCl₂ to form the corresponding acid chloride, which subsequently undergoes sulfonyl chloride formation. This stepwise activation improves yield by preventing undesired side reactions during sulfonation.
Alkali Metal Catalysis
Sodium hydroxide and potassium carbonate play dual roles as bases and catalysts. During the hydrolysis of methyl esters (e.g., Embodiment 9 ), NaOH facilitates ester cleavage while stabilizing the sulfonic acid group through ion-pair interactions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Thioether Oxidation | 85–92 | 95–99 | 4–6 | High |
| Direct Sulfonation | 70–78 | 88–92 | 8–12 | Moderate |
| Catalytic Chlorination | 90–94 | 97–99 | 3–5 | High |
Key Observations :
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Thioether oxidation achieves the highest yields due to controlled oxidation kinetics.
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Direct sulfonation suffers from regioselectivity issues, necessitating costly purification steps.
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Catalytic methods using SOCl₂ and NaOH demonstrate industrial viability with short reaction times.
Industrial-Scale Optimization
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) enhance reaction homogeneity. Patent CN105646356A reports 15% higher yields in NMP compared to toluene due to improved solubility of intermediates.
Waste Management
The oxidation step generates aqueous waste containing residual H₂O₂ and inorganic salts. Closed-loop systems with catalytic hydrogen peroxide decomposition (e.g., using MnO₂ filters) reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-sulfophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation Products: Further oxidized sulfonic acid derivatives.
Reduction Products: Reduced forms of the sulfonic acid group, such as sulfinic acids.
Substitution Products: Various substituted benzoic acid derivatives with different functional groups.
Scientific Research Applications
Applications in Analytical Chemistry
1. Chromatography
4-(4-Sulfophenyl)benzoic acid is frequently employed as a chromatographic reagent . Its ability to form stable complexes with metal ions enhances the separation efficiency in High-Performance Liquid Chromatography (HPLC). The sulfonate group improves solubility, allowing for better elution profiles in reverse-phase chromatography.
2. UV-Visible Spectrophotometry
Due to its chromophoric properties, this compound is used in UV-Visible spectrophotometry for quantitative analysis. It can act as a standard or a reference material for calibrating instruments, particularly in measuring concentrations of other compounds in solution.
Applications in Biological Sciences
1. Antimicrobial Activity
Research indicates that derivatives of 4-(4-sulfophenyl)benzoic acid exhibit significant antibacterial properties. Studies have shown that certain azo compounds synthesized from this acid demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in developing new antimicrobial agents for pharmaceutical use .
2. Drug Delivery Systems
The compound's solubility and functional groups make it suitable for use in drug delivery systems. Its ability to form micelles allows for the encapsulation of hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy.
Applications in Material Sciences
1. Dyes and Pigments
4-(4-Sulfophenyl)benzoic acid is utilized in synthesizing azo dyes, which are widely used in textiles and food industries due to their vibrant colors and stability. The sulfonic acid group contributes to the dye's solubility and affinity for various substrates, making it an excellent choice for dyeing processes.
2. Photonic Applications
The compound's unique structure allows it to be used in photonic applications, where it can serve as a light-absorbing agent or as part of photonic devices that require specific optical properties. Its integration into polymer matrices can enhance the performance of optical materials.
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-sulfophenyl)benzoic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways by modifying receptor activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- The sulfophenyl group in 4-(4-sulfophenyl)benzoic acid significantly lowers pKa compared to hydroxyl or alkyl substituents, enhancing solubility and reactivity in aqueous environments .
- Bulky substituents (e.g., cyclohexylalkyl) reduce solubility but promote liquid crystalline phases, whereas polar groups (e.g., triazole) balance solubility and bioactivity .
Biological Activity
4-(4-sulfophenyl)benzoic acid (CAS Number: 114879-31-1) is an organic compound characterized by the presence of a sulfonic acid group attached to a phenyl ring. Its molecular formula is C13H10O5S. This compound has garnered attention due to its diverse biological activities and applications in various scientific fields, including medicinal chemistry, biochemistry, and industrial chemistry.
Properties
- Molecular Weight : 270.28 g/mol
- Solubility : Soluble in water and polar solvents due to the presence of the sulfonic acid group.
The biological activity of 4-(4-sulfophenyl)benzoic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in hydrogen bonding and ionic interactions. This facilitates the compound's role in enzyme inhibition and modulation of cellular signaling pathways.
Enzyme Interaction
Research indicates that 4-(4-sulfophenyl)benzoic acid can inhibit specific enzymes, which may have implications for therapeutic applications. For instance, studies have shown that it can modulate the activity of proteasomes and lysosomal pathways, crucial for protein degradation and cellular homeostasis .
Cytotoxicity and Antiproliferative Effects
In vitro studies have demonstrated that 4-(4-sulfophenyl)benzoic acid exhibits low cytotoxicity across various cell lines, including human foreskin fibroblasts and cancer cell lines such as Hep-G2 and A2058. At concentrations up to 10 μg/mL, it did not induce significant cell growth inhibition, suggesting a favorable safety profile for potential therapeutic use .
Comparative Biological Activity
To understand the unique properties of 4-(4-sulfophenyl)benzoic acid, it is useful to compare it with similar compounds:
| Compound | Key Activities | References |
|---|---|---|
| 4-Sulfobenzoic Acid | Similar structure; lacks additional phenyl ring | |
| 4-Aminobenzoic Acid | Precursor for synthesis; potential anti-inflammatory effects | |
| Benzenesulfonic Acid | Contains sulfonic acid but differs structurally |
Study on Protein Degradation Systems
A significant study evaluated the effects of benzoic acid derivatives, including 4-(4-sulfophenyl)benzoic acid, on protein degradation systems in human cells. The results indicated that this compound could enhance the activity of both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are critical for maintaining cellular health. The study highlighted that compounds with similar scaffolds could potentially serve as modulators for age-related decline in these pathways .
Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial properties of various benzoic acid derivatives against common pathogens. While specific data on 4-(4-sulfophenyl)benzoic acid was limited, related compounds exhibited promising antibacterial and antifungal activities, suggesting that further research could elucidate similar effects for this compound.
Q & A
Q. What experimental methods are recommended for detecting 4-(4-sulfophenyl)benzoic acid in biological samples?
Detection can be achieved via colorimetric assays using ferric chloride, which forms complexes with carboxyl groups. For example, benzoic acid derivatives react with FeCl₃ to produce a yellow-brown precipitate, observable via UV-Vis spectroscopy at specific wavelengths (e.g., 365 nm) . High-performance liquid chromatography (HPLC) with UV detection is also suitable, especially when coupled with derivatization agents to enhance sensitivity.
Q. How can the solubility of 4-(4-sulfophenyl)benzoic acid be optimized for aqueous reaction systems?
The sulfonic acid group enhances water solubility, but pH adjustments (e.g., using sodium bicarbonate) can further improve dissolution. For hydrophobic analogs, co-solvents like DMSO or ethanol (10-20% v/v) are effective. Pre-saturation studies at varying pH levels (3–9) and temperatures (4–37°C) are recommended to identify optimal conditions .
Q. What spectroscopic techniques are essential for characterizing 4-(4-sulfophenyl)benzoic acid?
- FT-IR : Confirm sulfonic acid (S=O stretching at ~1050 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) groups.
- NMR : ¹H NMR (δ 7.5–8.5 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for COOH) provide structural validation.
- Mass Spectrometry : High-resolution MS (HRMS) using ESI⁻ mode is ideal for molecular ion ([M-H]⁻) identification .
Advanced Research Questions
Q. How can computational tools like SHELX refine the crystal structure of 4-(4-sulfophenyl)benzoic acid?
SHELX software (e.g., SHELXL) is used for small-molecule crystallography refinement. Key steps include:
Q. What strategies resolve contradictions in enzyme inhibition data for sulfophenyl-benzoic acid derivatives?
- Mechanistic Studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. For example, benzoic acid analogs show competitive inhibition with catechol in tyrosinase assays .
- Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to identify binding interactions with active sites.
- Metabolite Profiling : HPLC-MS can detect oxidation byproducts (e.g., hydroxylated metabolites) that may interfere with assays .
Q. How do electronic effects of the sulfophenyl group influence the reactivity of 4-(4-sulfophenyl)benzoic acid in electrophilic substitution?
The sulfonic acid group is a strong electron-withdrawing moiety, directing electrophiles to the para position of the benzoic acid core. Density Functional Theory (DFT) calculations (e.g., using Gaussian) can map electrostatic potential surfaces to predict regioselectivity. Experimental validation via nitration or halogenation reactions (monitored by ¹H NMR) is recommended .
Q. What methodologies are effective for studying the metabolic stability of 4-(4-sulfophenyl)benzoic acid in hepatic models?
- In Vitro Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor degradation via LC-MS/MS over 0–120 minutes.
- CYP Inhibition Screening : Use recombinant cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic pathways. For example, CYP199A4 oxidizes similar benzoic acid derivatives to form hydroxylated metabolites .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported pKa values for 4-(4-sulfophenyl)benzoic acid?
- Standardization : Measure pKa under consistent conditions (ionic strength, temperature).
- Potentiometric Titration : Use a pH meter with a combined glass electrode, titrating with 0.1 M NaOH/HCl.
- Computational Validation : Compare experimental data with predicted pKa values from software like MarvinSketch or ACD/Labs .
Q. What advanced techniques validate the purity of synthesized 4-(4-sulfophenyl)benzoic acid?
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.
- HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in H₂O/MeCN) to detect impurities (<0.1% area).
- Thermogravimetric Analysis (TGA) : Ensure no solvent residues remain after drying .
Methodological Best Practices
Q. How to design a robust protocol for synthesizing 4-(4-sulfophenyl)benzoic acid derivatives with high regioselectivity?
- Sulfonation Step : Use chlorosulfonic acid in dichloroethane at 0–5°C to minimize side reactions.
- Protection/Deprotection : Protect the carboxylic acid with methyl ester during sulfonation, then hydrolyze with NaOH/EtOH.
- Purification : Recrystallize from ethanol/water (1:3) to remove unreacted sulfonic acid precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
